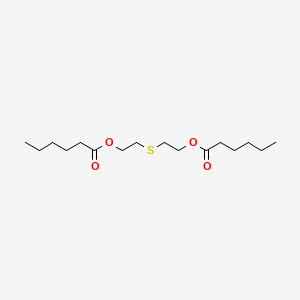

Sulfanediyldiethane-2,1-diyl dihexanoate

Description

Properties

CAS No. |

4275-29-0 |

|---|---|

Molecular Formula |

C16H30O4S |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2-(2-hexanoyloxyethylsulfanyl)ethyl hexanoate |

InChI |

InChI=1S/C16H30O4S/c1-3-5-7-9-15(17)19-11-13-21-14-12-20-16(18)10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

UIDRKZGBUGGCMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCCSCCOC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

Sulfanediyldiethane-2,1-diyl dihexanoate possesses several notable physical and chemical characteristics that influence its synthesis and applications. It appears as a white powder under standard conditions and demonstrates specific solubility patterns important for purification processes.

Preparation Methods

Multiple synthetic approaches can be employed to prepare this compound. The following sections detail these methods based on established chemical principles and related syntheses found in literature.

Esterification of Thiodiglycol

The most direct approach involves the esterification of thiodiglycol (bis(2-hydroxyethyl)sulfide) with hexanoic acid or hexanoyl chloride. This method leverages the ready availability of thiodiglycol as a starting material.

Reagents and Conditions

| Reagent | Amount | Function |

|---|---|---|

| Thiodiglycol | 1 equivalent | Starting material |

| Hexanoyl chloride | 2.2 equivalents | Acylating agent |

| Triethylamine | 2.5 equivalents | Base catalyst |

| Dichloromethane | Sufficient volume | Solvent |

| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalent | Catalyst |

Procedure

- Dissolve thiodiglycol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

- Cool the solution to 0°C in an ice bath.

- Add triethylamine dropwise while maintaining the temperature below 5°C.

- Add catalytic amount of DMAP.

- Add hexanoyl chloride dropwise over 30 minutes while maintaining the temperature below 5°C.

- Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by thin-layer chromatography).

- Quench the reaction with cold water.

- Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization.

This method typically yields the target compound in 75-85% yield with high purity.

Synthesis from 1,2-Dibromoethane and Sodium Sulfide

This approach involves forming the sulfanediyldiethane backbone first, followed by functionalization with hexanoate groups.

Reagents and Conditions

| Reagent | Amount | Function |

|---|---|---|

| 1,2-Dibromoethane | 1 equivalent | Starting material |

| Sodium sulfide | 0.6 equivalents | Sulfur source |

| Hexanoic acid | 2.2 equivalents | Acylating agent |

| DCC (Dicyclohexylcarbodiimide) | 2.2 equivalents | Coupling agent |

| DMAP | 0.2 equivalents | Catalyst |

| Tetrahydrofuran (THF) | Sufficient volume | Solvent |

Procedure

- Dissolve sodium sulfide in water and add to a solution of 1,2-dibromoethane in ethanol dropwise at 25-30°C.

- Stir the mixture for 24 hours at room temperature.

- Extract the resulting bis(2-hydroxyethyl)sulfide with dichloromethane.

- Dry the organic phase and concentrate under reduced pressure.

- Dissolve the resulting diol in anhydrous THF.

- Add hexanoic acid, DCC, and DMAP sequentially at 0°C.

- Allow the reaction to warm to room temperature and stir for 8-12 hours.

- Filter off dicyclohexylurea and concentrate the filtrate.

- Purify the crude product by column chromatography.

This method is based on reactions similar to those reported for related compounds and typically provides 65-75% overall yield.

Transesterification Approach

This method involves the transesterification of methyl hexanoate with thiodiglycol, similar to the approach used for triethylene glycol bis(2-ethylhexanoate) synthesis.

Reagents and Conditions

| Reagent | Amount | Function |

|---|---|---|

| Thiodiglycol | 1 equivalent | Alcohol component |

| Methyl hexanoate | 3 equivalents | Ester component |

| Potassium carbonate | 0.05 equivalents | Catalyst |

| Toluene | Sufficient volume | Solvent |

Procedure

- Combine thiodiglycol, methyl hexanoate, and potassium carbonate in a reaction vessel equipped with a Dean-Stark trap and condenser.

- Heat the mixture to 160°C with continuous removal of methanol by-product.

- Monitor the reaction by gas chromatography until completion (approximately 4-6 hours).

- Cool the reaction mixture to room temperature.

- Wash the organic phase with water to remove the catalyst.

- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by distillation or column chromatography.

This approach can yield the desired product with 90-95% efficiency and high selectivity, as demonstrated for analogous ester syntheses.

Sulfonylation/Thia-Michael Addition Route

Based on principles from related sulfur-containing compound syntheses, this approach offers an alternative preparation route.

Reagents and Conditions

| Reagent | Amount | Function |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | 1 equivalent | Sulfonylation agent |

| Cysteamine | 1 equivalent | Sulfur source |

| Hexanoyl chloride | 2 equivalents | Acylating agent |

| Triethylamine | 3 equivalents | Base |

| Dichloromethane | Sufficient volume | Solvent |

Procedure

This multistep procedure involves formation of a sulfur-containing intermediate followed by acylation:

- React cysteamine with 2-chloroethanesulfonyl chloride in the presence of triethylamine.

- Allow the intramolecular thia-Michael addition to occur.

- Isolate the intermediate sulfur-containing structure.

- Perform esterification with hexanoyl chloride to obtain the target compound.

This approach is adapted from related syntheses reported in literature for sulfur-containing heterocycles.

Purification Techniques

Several purification methods can be employed to obtain high-purity this compound.

Column Chromatography

For small to medium-scale syntheses, silica gel chromatography is effective using an appropriate solvent system (typically hexane:ethyl acetate gradient).

Characterization and Analysis

Complete characterization of this compound includes several analytical techniques:

Spectroscopic Analysis

Physical Characterization

Melting point, refractive index, and other physical parameters should be determined and compared with literature values when available.

Applications

This compound serves as:

- An intermediate in organic synthesis

- A building block for pharmaceuticals

- A component in various chemical reactions that require sulfur-containing functional groups

- A precursor for more complex molecules

Chemical Reactions Analysis

Types of Reactions

Sulfanediyldiethane-2,1-diyl dihexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction reactions can convert the sulfanediyl group to a thiol or sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sulfanediyldiethane-2,1-diyl dihexanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release hexanoic acid and thiodiethanol derivatives. These products can then participate in further biochemical reactions, influencing cellular processes and pathways . The sulfanediyl group can also interact with thiol-containing enzymes and proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: this compound: Likely hydrophobic due to long alkyl chains (hexanoyl) and nonpolar sulfur bridge. Comparable to diethyl sebacate, which is sparingly soluble in water but miscible with organic solvents . Dipotassium 7-hydroxynaphthalene-1,3-disulphonate: Highly water-soluble due to ionic sulfonate groups .

- Thermal Stability: The sulfur bridge in the target compound may enhance thermal resistance compared to non-sulfur diesters (e.g., diethyl sebacate decomposes at ~200°C). Sulfur’s electron-donating properties could stabilize the ester backbone .

- Reactivity: The sulfur atom may participate in redox reactions or coordinate with metals, unlike purely hydrocarbon-linked diesters. This contrasts with imino-linked analogs (e.g., (hexanoylimino)diethane-2,1-diyl dihexanoate), where the –NH– group could engage in hydrogen bonding .

Research Findings and Data Gaps

- Synthetic Challenges: No direct synthesis methods are provided in the evidence. However, analogous diesters (e.g., diethyl sebacate) are synthesized via acid-catalyzed esterification . The sulfur bridge may require thiol-ene coupling or nucleophilic substitution.

- Toxicity and Safety: First-aid measures for similar esters (e.g., methyl 2-hexenoate) recommend avoiding inhalation and using oxygen therapy if exposed .

- Performance Data: Gas Adsorption: While MOFs with ethyne-diyl linkers achieve ultrahigh porosity (e.g., MOF-210: 6240 m²/g surface area), sulfur-linked diesters are unlikely to compete in gas storage but may serve as MOF ligands .

Q & A

Q. What synthetic methodologies are effective for preparing Sulfanediyldiethane-2,1-diyl dihexanoate with high purity?

Methodological Answer:

- Step 1: Utilize esterification reactions between 1,2-ethanedithiol (or its disulfide derivative) and hexanoic acid, employing coupling agents like dicyclohexylcarbodiimide (DCC) or 1,ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic DMAP .

- Step 2: Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .

- Step 3: Confirm purity using -NMR (integration of ester carbonyl protons at δ 2.3–2.5 ppm) and LC-MS (molecular ion peak at m/z 348.2 for CHOS) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC-MS: Detect molecular ion peaks and fragmentation patterns (e.g., loss of hexanoyl groups at m/z 116) .

- - and -NMR: Assign peaks for disulfide bridge (δ 2.8–3.1 ppm for S–CH) and ester carbonyl carbons (δ 170–175 ppm) .

- FT-IR: Confirm ester C=O stretching (1720–1740 cm) and disulfide S–S bonds (510–540 cm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in biological signaling systems (e.g., pheromone activity)?

Methodological Answer:

- Field Bioassays: Use trap experiments with controlled release lures (e.g., rubber septa loaded with 5 mg of compound). Compare trap catches for the pure compound vs. blends with antagonistic components (e.g., monohexanoate or diols) .

- Electrophysiological Studies: Perform electroantennography (EAG) on target organisms to measure neuronal responses .

- Data Analysis: Apply REGWQ tests for statistical validation of attraction/antagonism effects (α = 0.05) .

Q. How should researchers address contradictions in data when the compound’s activity diminishes in multicomponent blends?

Methodological Answer:

- Hypothesis Testing: Determine if antagonism arises from competitive binding (e.g., diols blocking receptor sites) or volatility changes in blends .

- Dose-Response Experiments: Vary the ratio of dihexanoate to antagonists (e.g., 1:1 to 10:1) to identify non-linear effects .

- Computational Modeling: Use molecular docking simulations to predict interactions between the compound and putative receptor proteins .

Q. What strategies optimize the compound’s stability under environmental or experimental conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to UV light, humidity, and temperature gradients (25–60°C). Monitor degradation via HPLC .

- Stabilizers: Test antioxidants (e.g., BHT) or inert matrices (e.g., cyclodextrins) to prolong shelf life .

3. Methodological Pitfalls and Solutions

3.1 Challenge: Low yield during esterification due to disulfide bond sensitivity.

Solution: Use inert atmospheres (N) and low-temperature conditions to prevent oxidation .

3.2 Challenge: False positives in bioassays due to contaminating volatiles.

Solution: Implement blank controls and GC-MS headspace analysis to verify lure purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.